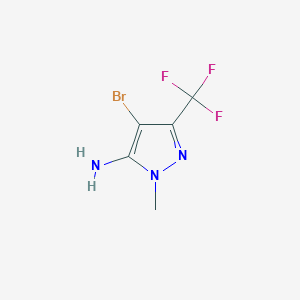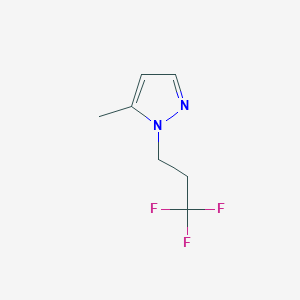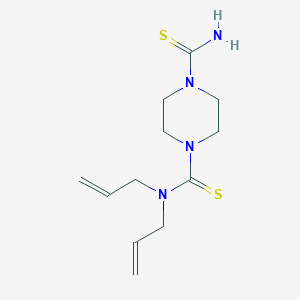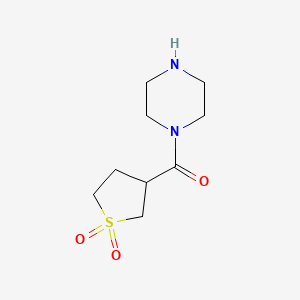
tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: is an organic compound that features a pyrazole ring substituted with a tert-butyl ester and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl chloroformate and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation yields the corresponding carboxylic acid.
- Reduction yields the corresponding alcohol.
- Substitution reactions yield various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving pyrazole derivatives. It is also used as a probe to investigate the binding interactions of pyrazole-based inhibitors with their target enzymes .
Medicine: It is explored as a scaffold for designing new drugs with improved pharmacokinetic properties .
Industry: In the chemical industry, this compound is used in the production of agrochemicals and specialty chemicals. Its unique reactivity makes it a valuable intermediate in various synthetic processes .
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions stabilize the compound within the active site, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Uniqueness: tert-Butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new chemical entities with specific biological activities .
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)7-4-5-11(6-12)10-7/h4-5,12H,6H2,1-3H3 |
InChI Key |
FGXLPQSYXRQGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentanamide](/img/structure/B12221336.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B12221344.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12221349.png)
![N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide](/img/structure/B12221363.png)


![N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B12221376.png)


![tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate](/img/structure/B12221395.png)

![3-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12221401.png)

![14-(4-fluorophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one](/img/structure/B12221430.png)
